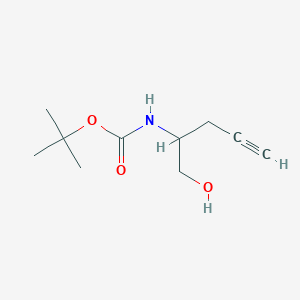![molecular formula C5H4ClN5 B13574072 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13574072.png)
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique triazolo-pyrazine structure, which contributes to its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrazine ring system . This catalyst-free and eco-friendly method demonstrates good functional group tolerance and yields the target compound efficiently.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The use of microwave irradiation can significantly reduce reaction times and improve yields, making it a viable option for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Cyclization Agents: Cyclization reactions often involve the use of strong bases or acids to facilitate ring closure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds .
Applications De Recherche Scientifique
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Research: It is used in the study of enzyme inhibition and molecular interactions, particularly in the context of kinase inhibition.
Pharmaceutical Development: The compound serves as a scaffold for the design and synthesis of novel therapeutic agents targeting various diseases.
Mécanisme D'action
The mechanism of action of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes, leading to the disruption of cellular signaling pathways that are critical for cell proliferation and survival . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
[1,2,4]Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and potential anticancer applications.
Uniqueness: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug design .
Propriétés
Formule moléculaire |
C5H4ClN5 |
|---|---|
Poids moléculaire |
169.57 g/mol |
Nom IUPAC |
6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C5H4ClN5/c6-3-2-11-4(1-8-3)9-5(7)10-11/h1-2H,(H2,7,10) |
Clé InChI |
VYRDBKOHHVMEJX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC2=NC(=NN21)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)




![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)

![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)

